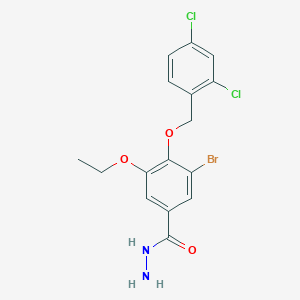
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and ethoxy groups attached to a benzohydrazide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)benzaldehyde: This intermediate is prepared by reacting 3-bromo-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Conversion to 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzaldehyde: The intermediate is further reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Formation of this compound: The final step involves the reaction of the aldehyde intermediate with hydrazine hydrate to form the benzohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzohydrazide
- 3-Bromo-4-((2,4-dichlorobenzyl)oxy)benzaldehyde
- 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
Uniqueness
3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C16H15BrCl2N2O3 |
|---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzohydrazide |
InChI |
InChI=1S/C16H15BrCl2N2O3/c1-2-23-14-6-10(16(22)21-20)5-12(17)15(14)24-8-9-3-4-11(18)7-13(9)19/h3-7H,2,8,20H2,1H3,(H,21,22) |
InChI Key |
PVYBXTHSYDCYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


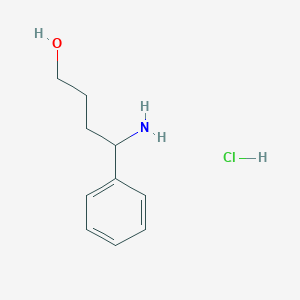
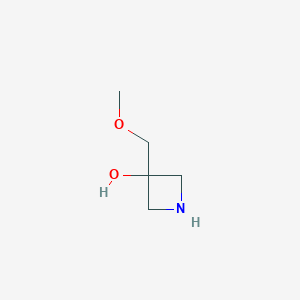
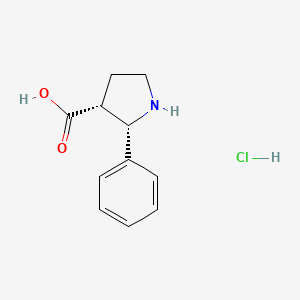
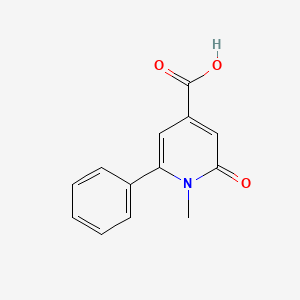
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
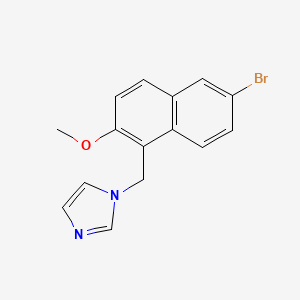
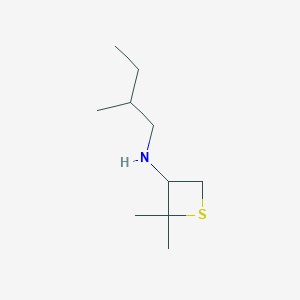
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
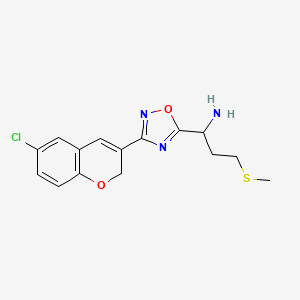
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
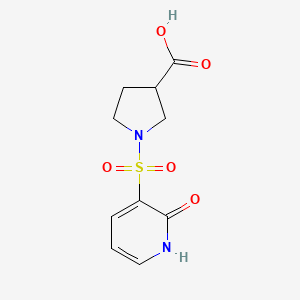
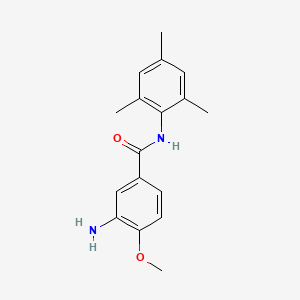
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
